6-Chloro-5-methylnicotinamide
Description
Positional Significance within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a cornerstone in the synthesis of a wide array of valuable compounds, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The specific arrangement of substituents on the pyridine ring of 6-Chloro-5-methylnicotinamide is critical to its chemical behavior. The pyridine ring itself is an electron-deficient aromatic system.
The chlorine atom at the 6-position is an electron-withdrawing group, which further deactivates the ring towards electrophilic aromatic substitution. However, this deactivation is coupled with the activation of the chlorine-bearing carbon for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov This makes the chlorine atom a versatile leaving group that can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups.
The Compound's Role in Modern Organic and Medicinal Chemistry Research
The unique structural and electronic properties of this compound make it a valuable intermediate in organic synthesis. It can be prepared from precursors such as 6-chloronicotinic acid. echemi.com The presence of multiple reaction sites—the displaceable chlorine, the modifiable amide, and the pyridine ring itself—allows for diverse chemical transformations. For instance, it has been used as an intermediate in the synthesis of more complex carboxamides and other heterocyclic structures. biosynth.comechemi.com
In medicinal chemistry, nicotinic acid and its derivatives are recognized as important pharmacophores present in many biologically active molecules. mdpi.com While this article does not detail specific therapeutic uses, the role of this compound as a structural scaffold is significant. Drug discovery programs often utilize such substituted heterocyclic building blocks to generate libraries of novel compounds for screening against various diseases. nih.gov The ability to functionalize the this compound core at different positions is crucial for structure-activity relationship (SAR) studies, a fundamental aspect of designing new therapeutic agents. For example, derivatives of nicotinamide (B372718) have been investigated for their fungicidal activity, where the substitution pattern on the pyridine ring, including the presence of a chlorine atom at the 6-position, was found to be beneficial for activity. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVCWLISHSRAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280118 | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-44-0 | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methylpyridine-3-carboxamide | |
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Synthetic Methodologies and Strategies for 6 Chloro 5 Methylnicotinamide and Its Analogues
Regiospecific Construction of the 6-Chloro-5-methylnicotinamide Core Structure
The assembly of the this compound scaffold relies on precise control over the introduction of substituents onto the pyridine (B92270) ring. Key strategies include the formation of the amide bond from a carboxylic acid precursor, as well as the strategic placement of the chlorine and methyl groups.
Amidation Pathways for 6-Chloro-5-methylnicotinic Acid Derivatives
A primary method for the synthesis of this compound involves the amidation of a corresponding 6-chloro-5-methylnicotinic acid derivative. This transformation is a fundamental reaction in organic chemistry, often requiring the activation of the carboxylic acid to facilitate the reaction with an amine.
One common approach is the conversion of the nicotinic acid to a more reactive species, such as an acyl chloride. For instance, crude 6-chloro-nicotinic acid chloride can be reacted with anhydrous methylamine (B109427) in a suitable solvent system like dioxane and toluene (B28343) at low temperatures (-5°C to 0°C) to yield the corresponding N-methylamide. prepchem.com This method provides a direct route to the desired amide functionality.
| Reactants | Reagents/Conditions | Product | Reference |
| 6-chloro-nicotinic acid chloride, methylamine | Dioxane, Toluene, 0°C to -5°C | 6-chloro-nicotinic acid N-methylamide | prepchem.com |
The table above illustrates a typical amidation reaction. The choice of coupling reagents and reaction conditions is crucial for achieving high yields and purity.
Strategic Halogenation and Methylation Approaches for Pyridine Ring Functionalization
The introduction of the chloro and methyl groups onto the pyridine ring at specific positions is a critical aspect of the synthesis. These functionalizations can be achieved through various strategic approaches, including electrophilic aromatic substitution and Sandmeyer-type reactions. wikipedia.orglscollege.ac.in
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a versatile method for the synthesis of aryl halides from aryl diazonium salts using copper salts as catalysts. wikipedia.orglscollege.ac.in This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For the synthesis of chloropyridines, an aminopyridine precursor can be converted to a diazonium salt, which is then treated with a copper(I) chloride source to introduce the chlorine atom. wikipedia.orglscollege.ac.innih.govmasterorganicchemistry.comorganic-chemistry.org
Methylation of the pyridine ring can be accomplished through various methods, often depending on the existing substituents and the desired regiochemistry. The starting material, 3-picoline (3-methylpyridine), can undergo chlorination to produce a mixture of isomers, including 2-chloro-3-methylpyridine (B94477) and 2-chloro-5-methylpyridine (B98176). google.comchemicalbook.com The separation of these isomers is a key challenge that can be addressed by selective chemical transformations. For example, a method has been developed to convert 2-chloro-5-methylpyridine into 3-picoline via a hydrogenation and dechloridation reaction using a Pd/C catalyst, allowing for the isolation of 2-chloro-3-methylpyridine through distillation. google.com
| Precursor | Reaction Type | Key Reagents | Product | Reference |
| Aminopyridine | Sandmeyer Reaction | NaNO₂, CuCl | Chloropyridine | nih.gov |
| 3-Picoline | Chlorination | - | 2-chloro-3-methylpyridine, 2-chloro-5-methylpyridine | google.com |
| 2-chloro-5-methylpyridine | Hydrogenation/Dechloridation | Pd/C, H₂ | 3-picoline | google.com |
This table highlights some of the key transformations for introducing chloro and methyl groups onto a pyridine ring.
Derivatization from Related Pyridine Precursors
The synthesis of this compound can also be achieved by starting with a pre-functionalized pyridine ring and performing subsequent modifications. For example, 2-chloro-3-methylpyridine serves as a valuable intermediate in the synthesis of various agrochemicals. chemicalbook.comcphi-online.com This precursor can be further elaborated to introduce the nicotinamide (B372718) functionality at the 5-position.
One potential pathway involves the oxidation of the methyl group at the 3-position of 2-chloro-3-methylpyridine to a carboxylic acid, followed by amidation. The oxidation of methylpyridines to their corresponding carboxylic acids is a known transformation. For instance, 2-methyl-5-ethylpyridine can be oxidized to 6-methylnicotinic acid using nitric acid. google.com Similarly, 2-chloro-5-methylpyridine can be oxidized to 6-chloronicotinic acid using oxygen in the presence of a cobalt acetate (B1210297) catalyst. google.com These methods could potentially be adapted for the oxidation of 2-chloro-3-methylpyridine.
Advanced Halogenation Techniques for Pyridine Scaffolds
The selective introduction of halogens onto the pyridine ring is a cornerstone of synthetic strategies for creating diverse pyridine-based compounds. Beyond classical methods, advanced techniques offer greater selectivity and functional group tolerance.
Phosphine-Mediated Selective Halogenation Mechanisms
Phosphine-mediated reactions, such as the Appel reaction, provide a mild and effective method for converting alcohols to alkyl halides. wikipedia.orgjk-sci.comorganic-chemistry.orgnrochemistry.com This reaction utilizes triphenylphosphine (B44618) and a carbon tetrahalide. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a phosphonium (B103445) salt, which then activates the alcohol for nucleophilic attack by the halide. wikipedia.orgnrochemistry.com While typically used for alkyl alcohols, modified Appel-type reactions have been developed for the halogenation of other functional groups. researchgate.net
Recently, designed phosphine (B1218219) reagents have been developed to achieve selective halogenation of pyridines. nih.govnih.govresearchgate.netacs.orgchemrxiv.orgresearchgate.net These methods often involve the installation of a phosphonium group at a specific position on the pyridine ring, which is then displaced by a halide nucleophile. nih.govnih.govresearchgate.netacs.org This approach allows for the halogenation of a broad range of unactivated pyridines and is even applicable to the late-stage functionalization of complex molecules. nih.govnih.govresearchgate.netacs.org Computational studies suggest that the carbon-halogen bond formation proceeds via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.govresearchgate.netacs.org
| Reaction | Key Reagents | Mechanism | Key Feature | Reference |
| Appel Reaction | PPh₃, CCl₄ | Sₙ2 for primary/secondary alcohols, Sₙ1 for tertiary | Conversion of alcohols to alkyl halides | wikipedia.orgnrochemistry.com |
| Designed Phosphine Halogenation | Designed phosphines, Halide nucleophiles | SₙAr | Selective halogenation of pyridines | nih.govnih.gov |
This table summarizes key phosphine-mediated halogenation reactions.
Ring-Opening/Ring-Closing Strategies via Zincke Imine Intermediates for Halopyridines
A powerful and modern strategy for the functionalization of pyridines involves a ring-opening/ring-closing sequence that proceeds through Zincke imine intermediates. nsf.govnih.govchemrxiv.orgdigitellinc.com This approach temporarily transforms the electron-deficient pyridine ring into a more reactive, acyclic azatriene, also known as a Zincke imine. nih.gov This intermediate then undergoes highly regioselective reactions, such as halogenation, under mild conditions. nsf.govnih.govchemrxiv.org
The process begins with the activation of the pyridine nitrogen, often with a reagent like 2,4-dinitrochlorobenzene, to form a pyridinium (B92312) salt (Zincke salt). researchgate.netwikipedia.org Reaction with a primary amine leads to the opening of the pyridine ring to form the Zincke imine. wikipedia.org This intermediate can then be halogenated at a specific position. Subsequent ring-closure, often promoted by acid, regenerates the aromatic pyridine ring, now bearing a halogen substituent at a previously inaccessible position. nih.gov This method has been successfully used to produce a diverse set of 3-halopyridines and has even been applied to the late-stage halogenation of complex pharmaceutical compounds. nsf.govnih.gov Recent advancements have also explored photochemical C3-amination of pyridines via these same Zincke imine intermediates. nih.govchemrxiv.org
| Strategy | Intermediate | Key Transformation | Outcome | Reference |
| Ring-Opening/Ring-Closing | Zincke Imine | Regioselective Halogenation | Synthesis of 3-halopyridines | nsf.govnih.govchemrxiv.org |
| Ring-Closing Metathesis | - | Elimination of sulfinate | Synthesis of substituted pyridines | rsc.orgbris.ac.uk |
This table outlines advanced ring manipulation strategies for pyridine functionalization.
Late-Stage Functionalization Protocols for Complex Halogenated Pyridines
The direct functionalization of carbon-hydrogen (C–H) bonds in pyridine rings represents a highly efficient and step-economical approach for the synthesis and modification of complex molecules. rsc.orgbeilstein-journals.org This is particularly valuable for late-stage functionalization, allowing for the diversification of bioactive compounds without the need for de novo synthesis. nih.govresearchgate.net However, the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom present significant challenges, making direct and selective functionalization difficult. rsc.org
Recent advancements have led to a variety of powerful methods to functionalize pyridines, including halogenated pyridines, with high regioselectivity. Transition-metal catalysis has been a cornerstone of these developments, enabling C–H alkylation, arylation, and other transformations. beilstein-journals.org For instance, methods for the para-selective C–H functionalization of pyridines have been developed using dual Ni/Lewis acid catalysis, where a bulky Lewis acid coordinates to the pyridine nitrogen, sterically directing the functionalization to the para-position. acs.org
A significant breakthrough involves the temporary dearomatization of the pyridine ring. nih.govinnovations-report.com This strategy reverses the electronic properties of the ring, leading to the formation of a stable dienamine intermediate. innovations-report.com This intermediate can then react with high selectivity with various functional groups in the meta-position, a traditionally difficult position to access. nih.govinnovations-report.comnih.gov This approach has been successfully applied to introduce trifluoromethyl and halogen groups. innovations-report.com
Another innovative strategy for late-stage functionalization is the combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu The fluorination of pyridines at the position alpha to the nitrogen can be achieved using reagents like silver(II) fluoride (B91410) (AgF₂). nih.govacs.org The resulting 2-fluoropyridines are versatile intermediates, as the fluoride can be readily displaced by a wide range of nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions. nih.govacs.org This tandem sequence has been effectively used to modify complex, medicinally relevant molecules. nih.govacs.orgberkeley.edu
Radical-mediated C-H functionalization has also emerged as a powerful tool. nih.govacs.org While classical Minisci-type reactions often suffer from a lack of regioselectivity, newer methods using N-functionalized pyridinium salts allow for exquisite control, directing functionalization to the C2 or C4 positions under mild, acid-free conditions. nih.gov These methods are well-suited for the late-stage modification of intricate bioactive molecules. nih.gov
| Functionalization Strategy | Key Features | Applicable Positions | Relevant Research |
| Transition-Metal Catalysis | Utilizes catalysts (e.g., Ni, Rh) to activate C-H bonds for alkylation, arylation, etc. beilstein-journals.orgwhiterose.ac.uk | Ortho, Meta, Para | Nakao & Hiyama (para-selective alkylation) acs.org |
| Dearomatization-Rearomatization | Temporarily breaks pyridine aromaticity to reverse electronic properties and enable selective functionalization. nih.govinnovations-report.com | Meta | Studer et al. (meta-C-H trifluoromethylation, halogenation) nih.govinnovations-report.com |
| C-H Fluorination / SNAr | Two-step process involving fluorination at the C2 position followed by nucleophilic displacement of fluoride. nih.govacs.org | Ortho (C2) | Hartwig et al. (functionalization with N, O, S, C nucleophiles) nih.govnih.govacs.org |
| Radical-Mediated Functionalization | Utilizes radical precursors, often N-functionalized pyridinium salts, for C-H functionalization under mild conditions. nih.gov | Ortho (C2), Para (C4) | Development of nonclassical, site-selective Minisci-type reactions nih.gov |
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues of this compound involves diversification at two primary sites: the amide moiety and the substituents on the pyridine ring. These modifications are crucial for developing structure-activity relationships in medicinal and agrochemical research.
Diversification Strategies for the Amide Moiety and Pyridine Substituents
The amide group of nicotinamides can be readily synthesized and modified. A common method involves the condensation reaction between a substituted nicotinic acid (or its activated form, like an acyl chloride) and a desired amine. For example, 6-chloronicotinoyl chloride can be reacted with p-aminoacetophenone to form an N-aryl nicotinamide, which can be further elaborated. researchgate.net Similarly, novel nicotinamide derivatives with a diarylamine scaffold have been prepared by condensing a substituted pyridine carboxylic acid with a diarylamine intermediate using coupling agents like EDCI and HOBt. nih.gov
Further diversification can be achieved by creating more complex amide linkages. Tethered dimers have been synthesized where two nicotinamide-like moieties are joined by stable amide or ether linkers, demonstrating the flexibility of the amide nitrogen for building larger molecular architectures. nih.gov
Modification of the pyridine ring substituents is another key strategy. Starting from a pre-functionalized pyridine, various groups can be introduced. For instance, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized where the pyridine ring carries different substituents, including chloro, fluoro, and methyl groups, in addition to the primary chloro and methyl groups of the parent structure. mdpi.com One such derivative, ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, was synthesized from the corresponding substituted nicotinamide. mdpi.com The synthesis of 4-substituted nicotinic acids and their corresponding amides, with functionalities such as methoxy, amino, and anilino groups, has also been described, providing precursors for a wide range of analogues. rsc.org
| Starting Material | Reagent/Condition | Product Type | Reference |
| 6-Chloropyridine-3-carbonyl chloride | p-Aminoacetophenone, Toluene, Reflux | N-(4-acetylphenyl)-6-chloropyridine-3-carboxamide | researchgate.net |
| Substituted Pyridine Carboxylic Acid | Diarylamine, EDCI, HOBt | Nicotinamide with diarylamine scaffold | nih.gov |
| 6-Chloro-5-methylnicotinic acid | Thiophen-2-amine, Coupling agents | N-(thiophen-2-yl)-6-chloro-5-methylnicotinamide | mdpi.com |
| 4-Chloronicotinic acid | Ammonia (B1221849), Heat | 4-Aminonicotinamide | rsc.org |
Integration into Nicotinamide Riboside and Other Nucleoside Analogues
Nicotinamide riboside (NR) is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. beilstein-journals.orgnih.govnih.gov The synthesis of NR and its analogues provides a powerful platform for creating novel bioactive compounds. The integration of modified nicotinamides, such as this compound, into nucleoside structures follows established glycosylation protocols.
A prevalent method for synthesizing β-nicotinamide riboside involves the reaction of a nicotinamide derivative with a protected ribose sugar, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. acs.orgnih.gov A two-step methodology often begins with the coupling of a nicotinate (B505614) ester (like ethyl nicotinate) with the acetylated ribose in the presence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov The resulting triacetylated nicotinate ester nucleoside intermediate is then treated with ammonia in methanol, which simultaneously converts the ester to an amide and removes the acetyl protecting groups to yield the final β-NR product stereoselectively. nih.govnih.gov This approach could be adapted for 6-chloro-5-methylnicotinic acid esters to produce the corresponding NR analogue.
Another synthetic route involves the direct glycosylation of the nicotinamide itself. nih.gov The stereoselective synthesis of β-anomers of nicotinamide riboside analogues has been achieved using Vorbrüggen's protocol, which involves the glycosylation of presilylated nicotinamide bases. nih.gov
Furthermore, the synthesis of dihydronicotinamide riboside (NRH), a more potent NAD+ precursor, has been accomplished by the chemical reduction of nicotinamide riboside chloride (NRCl) using sodium dithionite. rsc.org This demonstrates that halogenated NR analogues can serve as stable precursors for other bioactive nucleosides. The transport of NR and its deamidated form, nicotinic acid riboside (NAR), into human cells is mediated by equilibrative nucleoside transporters (ENTs), a crucial factor for the bioavailability of these analogues. nih.gov
| Synthetic Goal | Key Reaction | Precursors | Reference |
| β-Nicotinamide Riboside (two-step) | Coupling and Ammonolysis | Ethyl nicotinate, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | nih.gov |
| β-Nicotinamide Riboside Analogue | Vorbrüggen Glycosylation | Silylated Nicotinamide Analogue, Protected Ribose | nih.gov |
| 1,4-Dihydronicotinamide Riboside (NRH) | Chemical Reduction | Nicotinamide Riboside Chloride (NRCl), Sodium Dithionite | rsc.org |
| C-Nucleoside Analogues | Multi-step synthesis | Substituted Pyridine, Ribonolactone | acs.org |
Chemical Reactivity and Mechanistic Transformations of 6 Chloro 5 Methylnicotinamide
Exploration of Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Position
The chlorine atom at the C-6 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-deficient nature of the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The presence of the electron-withdrawing amide group at the C-3 position further facilitates this reaction by stabilizing the negative charge developed in the intermediate.
Common nucleophiles for this transformation include amines, alkoxides, and thiolates. For instance, reactions with various primary and secondary amines can be employed to synthesize a library of 6-amino-5-methylnicotinamide derivatives. nih.gov The reaction conditions typically involve heating the substrate with an excess of the nucleophile, sometimes in the presence of a base to neutralize the liberated HCl. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate.
While no specific studies on 6-Chloro-5-methylnicotinamide are available, data from related chloropyridine systems can provide insights into the expected reactivity.
| Nucleophile | Product | Typical Conditions | Reference |
| Piperidine | 6-(Piperidin-1-yl)-5-methylnicotinamide | Heat, neat or in a polar solvent | nih.gov |
| Morpholine | 6-Morpholino-5-methylnicotinamide | Heat, neat or in a polar solvent | nih.gov |
| Sodium Methoxide | 6-Methoxy-5-methylnicotinamide | Heat in methanol | masterorganicchemistry.com |
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound Based on Analogous Systems
Catalytic Reactions Involving the C-Cl Bond
The carbon-chlorine bond in this compound is a key site for various transition metal-catalyzed reactions, offering pathways for dehalogenation and the formation of new carbon-carbon and carbon-heteroatom bonds.
The removal of the chlorine atom to yield 5-methylnicotinamide (B1205210) can be achieved through catalytic hydrodehalogenation. This reaction typically employs a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. rsc.orgresearchgate.netresearchgate.net Common hydrogen donors include hydrogen gas, formic acid, ammonium (B1175870) formate, or isopropanol. The reaction is generally carried out in a suitable solvent like ethanol (B145695) or methanol. This process is valuable for the removal of the halogen atom to access the corresponding dehalogenated nicotinamide (B372718) derivative.
The C-6 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
One of the most powerful methods for forming new C-C bonds is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govnih.govresearchgate.net This reaction involves the coupling of the chlorinated pyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. A study on the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) demonstrated that selective coupling at the C-2 position could be achieved, suggesting that similar strategies could be applied to this compound to introduce aryl or vinyl groups at the C-6 position. acs.orgnih.gov
| Coupling Partner | Catalyst System | Product | Reference |
| Arylboronic acid | Pd(PPh₃)₄ / Base | 6-Aryl-5-methylnicotinamide | acs.orgnih.gov |
| Vinylboronic acid | Pd(OAc)₂ / Ligand / Base | 6-Vinyl-5-methylnicotinamide | nih.gov |
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound
Other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also expected to be feasible at the C-6 position, providing access to a wide range of substituted nicotinamide derivatives.
Reactivity of the Amide and Methyl Functional Groups
The amide functional group of this compound can undergo hydrolysis to the corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid, under either acidic or basic conditions. libretexts.org Acidic hydrolysis typically requires heating in the presence of a strong acid like hydrochloric acid or sulfuric acid. Basic hydrolysis is usually achieved by heating with a strong base such as sodium hydroxide. nih.gov
The methyl group attached to the pyridine ring is generally unreactive but can be oxidized to a carboxylic acid group under strong oxidizing conditions. google.combme.hursc.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can effect this transformation, although the conditions might also affect other parts of the molecule. More selective methods for the oxidation of methyl groups on pyridine rings have also been developed. researchgate.net
Biochemical Transformation and Enzyme Substrate Studies
The structural similarity of this compound to nicotinamide, a form of vitamin B3, suggests that it could be a substrate for enzymes involved in nicotinamide metabolism. nih.govatamanchemicals.com
Nicotinamidases are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia (B1221849). nih.gov It is plausible that this compound could interact with these enzymes. However, the presence of the chloro and methyl substituents would likely influence the binding affinity and the rate of hydrolysis. Studies on related chlorinated nicotinamides have shown that the position and nature of the halogen substituent can significantly impact the enzymatic activity. core.ac.uknih.gov It is also known that SARM1, an enzyme involved in Wallerian degeneration, possesses NAD+ cleavage activity, highlighting a potential, though unexplored, interaction pathway for nicotinamide analogs. wikipedia.org
Further research would be necessary to determine if this compound acts as a substrate, an inhibitor, or has no significant interaction with nicotinamidases and other related enzymes.
Advanced Analytical Methodologies for the Characterization of 6 Chloro 5 Methylnicotinamide
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to confirming the molecular structure of 6-Chloro-5-methylnicotinamide and differentiating it from potential isomers.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are essential for confirming the positions of the methyl group and the chloro substituent on the pyridine (B92270) ring, thereby distinguishing it from other isomers like 6-chloro-N-methylnicotinamide.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Conformational and Electronic Properties
Vibrational and electronic spectroscopy provide insights into the functional groups and electronic transitions within the this compound molecule.
Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the amide and pyridine functionalities. Key vibrational modes would include the N-H and C=O stretching of the amide group, and the C-C and C-N stretching vibrations of the pyridine ring. The C-Cl stretching vibration would also be present at a characteristic frequency. Analysis of these spectra can provide information on the molecule's conformation and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound, typically recorded in various solvents, reveals information about the electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the solvent polarity and can be assigned to specific electronic transitions, such as π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is calculated to be 170.0247 g/mol . nih.gov
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for similar compounds include the loss of the chlorine atom or cleavage of the amide group. miamioh.edu The presence of chlorine is often indicated by a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
X-ray Crystallography for Solid-State and Supramolecular Architecture
X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state. This technique determines the precise spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not publicly available, analysis of related structures reveals common features. researchgate.net For instance, the planarity of the pyridine ring and the conformation of the amide group would be determined. Furthermore, X-ray crystallography elucidates the supramolecular architecture, revealing how individual molecules pack in the crystal and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure. researchgate.net
Chromatographic and Electrophoretic Separation Techniques
Chromatographic methods are indispensable for assessing the purity of this compound and for studying its metabolic fate.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) for Purity and Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound in complex mixtures. nih.govnih.gov A reversed-phase high-performance liquid chromatography (HPLC) method can be developed to separate the compound from impurities and potential metabolites. thermofisher.com
The mass spectrometer, often a triple quadrupole instrument, provides detection and quantification. nih.govthermofisher.com By operating in selected reaction monitoring (SRM) mode, the instrument can specifically monitor for the precursor ion of this compound and its characteristic product ions, ensuring high specificity and low limits of detection. nih.govthermofisher.com This technique is particularly valuable for metabolite profiling, allowing for the identification and quantification of metabolic products in biological samples.
Applications and Utility in Synthetic Organic Chemistry
Strategic Building Block for Diverse Heterocyclic Scaffolds
The chemical structure of 6-chloro-5-methylnicotinamide makes it a viable precursor for the synthesis of a variety of heterocyclic scaffolds. The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to displacement through several powerful cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Key reactions for which this compound could serve as a substrate include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron species (such as a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of various aryl or vinyl substituents at the 6-position, leading to substituted 5-methylnicotinamides. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. libretexts.org
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org By reacting this compound with primary or secondary amines, a wide range of 6-amino-5-methylnicotinamide derivatives can be synthesized. organic-chemistry.org This method is crucial for building molecules that are rich in nitrogen, which are common in pharmaceuticals and other biologically active compounds. The reaction's utility stems from its ability to overcome the limitations of traditional methods for forming aromatic C-N bonds. wikipedia.org
While studies on the related compound 6-chloronicotinamide (B47983) have shown its utility in creating five- and six-membered heterocyclic derivatives like pyrazolines, oxazines, and thiazines ijsrset.comresearchgate.net, specific examples detailing the transformation of this compound into such diverse scaffolds are not prominently featured in available research. However, the principles of these reactions are directly applicable.
| Reaction Type | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Carbon-Carbon | 6-Aryl/Vinyl-5-methylnicotinamides |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Carbon-Nitrogen | 6-Amino-5-methylnicotinamides |
| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon (sp) | 6-Alkynyl-5-methylnicotinamides |
| Stille Coupling | Organostannane | Carbon-Carbon | 6-Alkyl/Aryl/Vinyl-5-methylnicotinamides |
Precursor for Advanced Pyridine-Based Chemical Probes and Ligands
Pyridine and its derivatives are core components of many ligands and chemical probes due to their ability to coordinate with metal ions and participate in hydrogen bonding. This compound serves as a potential starting material for crafting such specialized molecules. The functional handles—the chloro, methyl, and amide groups—can be modified to tune the electronic properties, steric profile, and binding capabilities of the resulting molecule.
For instance, the nitrogen atom of the pyridine ring and the amide group can act as hydrogen bond acceptors or donors, which is a critical feature for molecular recognition in biological systems. By using the cross-coupling reactions mentioned previously, moieties can be introduced that specifically target biological macromolecules like enzymes or receptors. For example, the synthesis of ligands for glutamate (B1630785) receptors has involved the careful placement of substituents on a core structure to achieve desired pharmacological activity. nih.gov Similarly, substituted quinolines have been prepared via Buchwald-Hartwig chemistry to create ligands with high affinity for protein domains. nih.gov Although direct synthesis of probes from this compound is not documented, its structure is analogous to precursors used in such applications.
Role in Supramolecular Assembly and Crystal Engineering
The nicotinamide (B372718) framework is well-known for its role in forming robust hydrogen-bonded structures, a key principle in crystal engineering and supramolecular chemistry. The amide group (–CONH2) is a particularly effective functional group for creating predictable hydrogen-bonding patterns, such as the common amide-to-amide R22(8) dimer synthon.
Intermediate in the Synthesis of Complex Organic Molecules
In the context of multi-step organic synthesis, substituted chloropyridines are valuable intermediates. They offer a stable scaffold that can be carried through several reaction steps before the chlorine atom is functionalized in a later stage of the synthesis. This strategy allows for the selective construction of complex molecules. The chlorine atom can act as a placeholder or a directing group before being converted into a different functionality via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
For example, in the synthesis of complex pharmaceutical agents or natural products, a fragment corresponding to this compound could be prepared and later coupled with another complex fragment to assemble the final target molecule. This convergent approach is often more efficient than linear synthesis. While no specific total syntheses explicitly listing this compound as an intermediate were identified, its structural motifs are present in various biologically active compounds, suggesting its potential utility in this role.
Future Research Directions and Emerging Frontiers in 6 Chloro 5 Methylnicotinamide Research
Development of Sustainable and Green Synthesis Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and improve economic feasibility. Future research on 6-chloro-5-methylnicotinamide will likely prioritize the development of sustainable and green synthesis routes, moving away from hazardous reagents and energy-intensive processes.
Key areas of focus will include:
Safer Solvents and Reagents: A primary goal is to replace traditionally used toxic solvents and hazardous reagents. Research will likely explore the use of eco-friendly solvents like water, ethanol (B145695), or supercritical fluids such as liquid CO2. nih.gov For instance, strategies that have proven effective for other complex molecules, like using aqueous micellar catalysis to solubilize water-insoluble substrates, could be adapted. nih.gov This approach not only enhances safety but can also lead to higher yields and lower environmental factor (E-factor) values. nih.gov
Catalytic Methods: The development of novel catalysts is central to green synthesis. This includes exploring inexpensive and abundant metal catalysts, such as copper-based systems, which have been used for kilogram-scale synthesis of related nicotinates. researchgate.net Furthermore, the design of dual-function solid acid/photocatalysts could streamline reaction pathways. nih.gov
Energy Efficiency: Techniques like microwave-assisted synthesis and mechanochemistry are expected to gain traction. nih.gov These methods can significantly shorten reaction times, reduce energy consumption, and often allow for solvent-free reaction conditions, aligning with the core principles of green chemistry. nih.gov
Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. This involves designing convergent synthesis routes that build complex molecules from simpler fragments in a more efficient manner.
Exploration of Photo- and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent cutting-edge fields in organic synthesis, offering unique reactivity and the potential for highly selective transformations under mild conditions. For this compound, these technologies could unlock novel reaction pathways for its synthesis and derivatization.
Future research in this domain will likely involve:
Light-Driven Reactions: Harnessing visible light as a renewable energy source to drive chemical reactions is a key aspect of photochemistry. nih.gov Research could focus on developing photocatalytic systems for the C-H activation or cross-coupling reactions on the pyridine (B92270) ring of this compound, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.
Electrochemical Synthesis: Electrocatalysis offers a powerful alternative to traditional redox reagents, using electricity to drive oxidation and reduction reactions. This can lead to cleaner reaction profiles and avoid the use of stoichiometric amounts of chemical oxidants or reductants. The exploration of electrochemical methods for the synthesis or modification of this compound could lead to more efficient and sustainable processes.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. ijpsonline.com These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new derivatives with enhanced properties. nih.gov
Emerging frontiers in this area include:
Combinatorial Library Synthesis: The core idea of combinatorial chemistry is to systematically and repetitively combine a set of different "building blocks" to create a large number of diverse molecular entities, known as a chemical library. ijpsonline.comresearchgate.net For this compound, this would involve using the main scaffold and introducing a wide variety of substituents at different positions. Techniques like split-and-mix synthesis on solid supports can be employed to generate vast libraries of compounds. ijpsonline.communi.cz
Virtual and Focused Libraries: The design of combinatorial libraries is often guided by computational methods. nih.govmdpi.com Virtual libraries can be generated and screened in silico to prioritize compounds that are most likely to be active, making the synthetic and screening efforts more efficient. nih.gov Focused libraries, designed around a specific biological target or to have drug-like properties, can also be developed. researchgate.net
Advanced Screening Platforms: HTS platforms are essential for testing the large number of compounds generated through combinatorial synthesis. ijpsonline.com This can involve screening for biological activity against specific enzymes or cellular pathways. mdpi.com For instance, screening technologies like mRNA display have been used to identify potent inhibitors of nicotinamide (B372718) N-methyltransferase, a relevant target for nicotinamide derivatives. nih.gov
Advanced Machine Learning and AI in Chemical Property and Reactivity Prediction
Artificial intelligence (AI) and machine learning are revolutionizing chemical research by providing powerful tools for prediction and analysis. eurekalert.org These computational approaches can accelerate the discovery and development of new molecules by predicting their properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation.
Future applications in the context of this compound include:
Predicting Reaction Outcomes: AI algorithms can be trained on vast datasets of chemical reactions to predict the products of new, unseen reactions with high accuracy. drugtargetreview.com This can help chemists design more efficient synthetic routes to this compound and its derivatives.
Property Prediction: Machine learning models can predict a wide range of chemical and physical properties, as well as biological activities. By analyzing the structure of this compound, these models can estimate its solubility, toxicity, and potential as a drug candidate.
Impurity Prediction: AI-assisted tools can predict and track impurities across multi-step synthetic reactions. chemrxiv.org This is crucial for pharmaceutical development, where even minor impurities need to be identified and controlled.
Generative Models for Drug Design: Advanced AI models can be used to design entirely new molecules with desired properties. By providing the model with a set of target properties, it can generate novel chemical structures based on the this compound scaffold that are optimized for a specific biological target.
Q & A
Basic: What are the critical considerations for synthesizing 6-Chloro-5-methylnicotinamide with high purity?
Methodological Answer:
Synthesis optimization requires careful selection of starting materials (e.g., nicotinamide derivatives) and reaction conditions. For example:
- Step 1 : Use regioselective chlorination at the 6-position of the pyridine ring, monitored via TLC or HPLC to track reaction progress .
- Step 2 : Methylation at the 5-position should employ methylating agents (e.g., methyl iodide) under inert atmosphere to avoid side reactions .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >98% purity. Confirm purity using NMR (¹H/¹³C) and LC-MS .
Basic: How to validate the identity and purity of this compound?
Methodological Answer:
Combine spectral and chromatographic techniques:
- Spectral Analysis : Compare ¹H NMR (e.g., δ ~8.8 ppm for pyridine H) and IR (amide C=O stretch ~1650 cm⁻¹) with literature data. Discrepancies may indicate incomplete methylation or residual solvents .
- Chromatography : Use reverse-phase HPLC (C18 column, mobile phase: methanol/water 70:30) to assess purity. Retention time should match reference standards .
- Elemental Analysis : Confirm %C, %H, %N, and %Cl deviations within ±0.3% of theoretical values .
Advanced: How to resolve contradictory data in stability studies of this compound under varying pH conditions?
Methodological Answer:
Contradictions often arise from experimental design flaws. Follow this protocol:
- Controlled Variables : Standardize temperature (e.g., 25°C), buffer systems (avoid phosphate if Cl⁻ interferes), and light exposure .
- Analytical Consistency : Use identical HPLC methods (e.g., wavelength: 254 nm) across all pH trials.
- Statistical Validation : Apply ANOVA to compare degradation rates. Outliers may indicate pH-specific hydrolysis pathways (e.g., amide bond cleavage at pH >10) .
Advanced: What strategies are effective for analyzing metabolic byproducts of this compound in in vitro assays?
Methodological Answer:
- Sample Preparation : Incubate with liver microsomes (e.g., rat S9 fraction) and quench reactions with acetonitrile at timed intervals .
- Detection : Use high-resolution LC-QTOF-MS to identify metabolites. Key ions: [M+H]+ for parent compound (m/z ~185) and hydroxylated/dechlorinated derivatives.
- Data Interpretation : Cross-reference fragmentation patterns with databases (e.g., Metlin) and confirm using synthetic standards .
Basic: How to design a literature review strategy for prior studies on this compound?
Methodological Answer:
- Step 1 : Search databases (SciFinder, Reaxys) using IUPAC name, CAS RN, and synonyms (e.g., 6-chloro-5-methyl-pyridine-3-carboxamide).
- Step 2 : Filter results by "synthesis," "spectral data," and "biological activity." Exclude patents and industrial-scale production studies .
- Step 3 : Use citation tracking (Web of Science) to identify foundational papers. Prioritize journals with rigorous peer review (e.g., J. Med. Chem.) .
Advanced: How to address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Reagent Consistency : Verify compound solubility (DMSO stock solutions stored at -20°C; avoid freeze-thaw cycles) .
- Assay Controls : Include positive controls (e.g., known enzyme inhibitors) and solvent-only blanks.
- Data Normalization : Express activity as % inhibition relative to controls. Use triplicate measurements and report SEM.
- Troubleshooting : If IC50 values vary, check for compound aggregation (test with 0.01% Tween-20) or photodegradation (use amber vials) .
Basic: What are the optimal storage conditions for this compound?
Methodological Answer:
- Short-term : Store at 4°C in airtight, light-resistant containers with desiccant (e.g., silica gel).
- Long-term : Aliquot and store at -20°C under nitrogen atmosphere to prevent oxidation.
- Stability Monitoring : Perform LC-MS every 6 months to detect degradation (e.g., hydrolysis products at m/z ~167) .
Advanced: How to computationally model the binding affinity of this compound to target enzymes?
Methodological Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (SMILES: ClC1=NC=C(C)C(=O)N1) with Open Babel for charge optimization .
- Target Selection : Retrieve enzyme structures (e.g., nicotinamidase) from PDB. Remove water molecules and add hydrogens.
- Validation : Compare docking scores (ΔG) with experimental IC50 values. Discrepancies >1.5 kcal/mol suggest force field inaccuracies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
